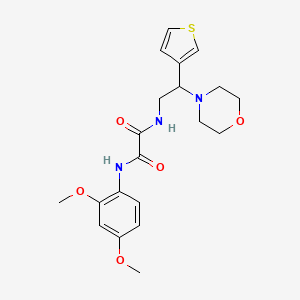

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-dimethoxyphenyl group on one nitrogen atom and a 2-morpholino-2-(thiophen-3-yl)ethyl substituent on the other. The dimethoxyphenyl moiety is a recurring structural motif in bioactive compounds, often associated with enhanced binding to enzymatic targets (e.g., HDAC inhibitors, as seen in YF479 ). The morpholino group contributes to solubility and bioavailability due to its polar, oxygen-rich structure, while the thiophene ring may facilitate π-π interactions in biological systems.

Properties

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S/c1-26-15-3-4-16(18(11-15)27-2)22-20(25)19(24)21-12-17(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLHJAGUGYYXQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the 2,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

Synthesis of the morpholino-thiophene intermediate: This involves the reaction of thiophene-3-carboxaldehyde with morpholine under acidic conditions to form the corresponding morpholino-thiophene derivative.

Coupling reaction: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the morpholino-thiophene intermediate using oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structural Differences: Replaces the morpholino-thiophene group with a pyridyl-ethyl chain.

- Application: Approved globally as an umami flavor enhancer (FEMA 4233) to reduce monosodium glutamate (MSG) usage .

- Key Advantage : Pyridyl groups enhance stability and receptor binding (hTAS1R1/hTAS1R3 agonism), whereas the target compound’s thiophene may offer distinct electronic properties for flavor or therapeutic applications.

GMC Series (GMC-1 to GMC-5)

Regorafenib Analogue (1c)

- Structural Differences : Contains a trifluoromethyl group and pyridyloxy substituent (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) .

- Application : Antitumor activity via kinase inhibition.

- Comparison: The target compound lacks fluorinated groups but incorporates morpholino-thiophene, which may improve solubility and reduce metabolic degradation compared to 1c’s lipophilic trifluoromethyl group.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s molecular weight (~450 g/mol) positions it between flavor agents (e.g., S336) and drug candidates (e.g., 1c).

- The morpholino group likely reduces logP compared to halogenated or trifluoromethylated analogues, enhancing aqueous solubility.

HDAC Inhibition Potential

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid), a histone deacetylase (HDAC) inhibitor, shares the 2,4-dimethoxyphenyl group with the target compound . This suggests the dimethoxyphenyl moiety may facilitate HDAC binding, though the target compound’s oxalamide backbone and morpholino-thiophene substituent could modulate selectivity or potency.

Biological Activity

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and biochemistry. Its unique structure, which includes a dimethoxyphenyl group and a morpholino-thiophene moiety, suggests diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound features an oxalamide core linked to a 2,4-dimethoxyphenyl group and a morpholino-thiophene moiety. This structural configuration is crucial for its biological activity.

The mechanism of action for this compound is primarily based on its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in critical biological pathways such as inflammation and cancer progression. The morpholino and thiophene groups enhance its binding affinity and specificity, potentially modulating the activity of molecular targets through competitive inhibition or allosteric modulation.

Anticancer Potential

Recent research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to disrupt cell cycle progression and promote programmed cell death has been highlighted in several studies.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer metabolism. For instance, it may target metabolic enzymes crucial for tumor growth and survival, thereby reducing the proliferation of cancer cells. The exact enzymatic pathways involved are still under investigation but are critical for understanding the pharmacological effects of this compound.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Induced apoptosis in breast cancer cell lines | In vitro assays |

| Study 2 | Inhibited enzyme activity related to tumor metabolism | Enzyme kinetics assays |

| Study 3 | Reduced tumor growth in xenograft models | Animal studies |

Case Studies

Case Study 1: Breast Cancer Cell Lines

In an experiment involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.

Case Study 2: Enzyme Targeting

In another study focusing on metabolic enzymes, the compound demonstrated potent inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. This inhibition was quantified using spectrophotometric methods, showing a dose-dependent effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.